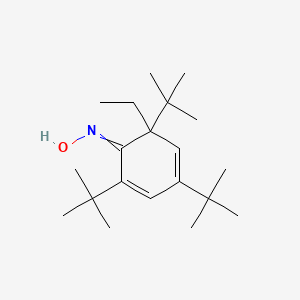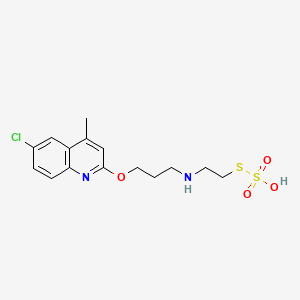
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of three tert-butyl groups and an ethyl group attached to a cyclohexadienylidene ring, with a hydroxylamine functional group. This compound is of interest in various fields of scientific research due to its steric hindrance and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine typically involves the reaction of 2,4,6-tri-tert-butylphenol with ethyl iodide under basic conditions to introduce the ethyl group. This is followed by the reaction with hydroxylamine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for free radicals.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of polymers and as an additive in various industrial processes
作用機序
The mechanism by which N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine exerts its effects involves its ability to stabilize free radicals and interact with various molecular targets. The compound’s steric hindrance and electronic properties allow it to effectively scavenge free radicals and prevent oxidative damage. It also interacts with specific enzymes and receptors, modulating their activity and influencing various biological pathways .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the ethyl group and hydroxylamine functionality.
2,4,6-Tri-tert-butyl-N-methylaniline: Contains a methylaniline group instead of the hydroxylamine group.
2,6-Di-tert-butylphenol: Lacks one tert-butyl group and the ethyl group.
Uniqueness
N-(2,4,6-Tri-tert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine is unique due to its combination of steric hindrance and electronic properties, which make it a valuable compound in various research applications. Its ability to stabilize free radicals and interact with biological targets sets it apart from other similar compounds .
特性
CAS番号 |
53647-28-2 |
|---|---|
分子式 |
C20H35NO |
分子量 |
305.5 g/mol |
IUPAC名 |
N-(2,4,6-tritert-butyl-6-ethylcyclohexa-2,4-dien-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C20H35NO/c1-11-20(19(8,9)10)13-14(17(2,3)4)12-15(16(20)21-22)18(5,6)7/h12-13,22H,11H2,1-10H3 |
InChIキー |
IQUUXKKBMWWXEI-UHFFFAOYSA-N |
正規SMILES |
CCC1(C=C(C=C(C1=NO)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)



![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)


![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)

